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Compound of Interest

Compound Name: Casimersen

Cat. No.: B15602489

For Researchers, Scientists, and Drug Development Professionals

Casimersen (Amondys 45®), an antisense phosphorodiamidate morpholino oligomer (PMO),
holds promise for a subset of Duchenne muscular dystrophy (DMD) patients with mutations
amenable to exon 45 skipping. Administered via intravenous (1V) infusion, it aims to restore the
reading frame of the dystrophin gene and produce a truncated, yet functional, dystrophin
protein.[1] While this approved delivery method has demonstrated an increase in dystrophin
production, the field is actively exploring alternative strategies to enhance efficacy, particularly
in tissues like the heart and diaphragm that are critically affected in DMD. This guide provides
an objective comparison of the current standard of care with emerging delivery technologies,
supported by experimental data.

Standard Delivery System: Intravenous PMO
Infusion

Casimersen is delivered systemically as an unconjugated, or "naked,” PMO. The approved
dosage is 30 mg/kg administered weekly as a 35 to 60-minute intravenous infusion.[2][3] This
approach has been shown to increase dystrophin levels in skeletal muscle. In a clinical study,
patients receiving Casimersen showed an increase in dystrophin protein from a mean of
0.93% of normal at baseline to 1.74% of normal after 48 weeks.[4][5]

Table 1: Clinical Efficacy of Intravenous Casimersen (PMO)
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. Post-treatment
Baseline

Metric (48 weeks, Fold Change Reference
(Mean)
Mean)
Dystrophin
Protein (% of 0.93% 1.74% ~1.87 [41[5]
normal)

While a significant step forward, the relatively modest levels of dystrophin restoration and the
challenges in delivering PMOs to all affected muscle tissues have spurred the development of
next-generation delivery platforms.[6]

Alternative Delivery Systems: Enhancing PMO
Efficacy

To overcome the limitations of unconjugated PMOs, researchers are focusing on strategies that
improve cellular uptake and tissue targeting. Two prominent approaches are peptide-
conjugated PMOs (PPMOs) and antibody-oligonucleotide conjugates (AOCSs).

Peptide-Conjugated PMOs (PPMOSs)

This strategy involves attaching cell-penetrating peptides (CPPs) to the PMO backbone to
facilitate its entry into cells. Several companies are developing proprietary PPMO technologies.

e PepGen's Enhanced Delivery Oligonucleotides (EDOs): PepGen's PGN-EDO51, which
targets exon 51, utilizes a proprietary EDO peptide. Preclinical studies in non-human
primates demonstrated high levels of exon skipping.[7] A single 30 mg/kg dose of PGN-
EDOS51 resulted in 78% exon skipping in the biceps and 24% in the heart.[7] Early clinical
data from a Phase 1 trial showed mean exon 51 skipping levels of 1.4% in the biceps after a
single 10 mg/kg dose.[8] A subsequent Phase 2 trial reported mean exon skipping of 2.15%
at week 13 with a 5 mg/kg monthly dose. PepGen is also developing PGN-EDOA45 for
patients amenable to exon 45 skipping.[9]

» Roche's RC-1001 (formerly from Avidity Life Sciences): This PPMO, which contains a
proprietary CPP, was evaluated in the mdx mouse model of DMD. A single dose of RC-1001
led to a dose-dependent increase in exon skipping and dystrophin protein levels.[10] Three
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monthly doses of 40 mg/kg resulted in 98.8% exon skipping in the quadriceps and 43.2% in
the heart, with corresponding dystrophin protein levels of 38.9% and 8.6% of wild-type,
respectively.[10] This was a significant improvement over the unconjugated PMO, which
produced less than 5% dystrophin in skeletal muscle and barely detectable levels in the
heart and diaphragm at the same dose.[6]

Table 2: Preclinical and Clinical Efficacy of PPMOs
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. Model/Patie Key
Delivery -
nt Dose Efficacy Result Reference
System . .
Population Endpoint
Exon 51
PepGen Non-Human 30 mg/kg o
) ) Skipping 78% [7]
PGN-EDO51 Primates (single dose) ]
(Biceps)
Exon 51
Skipping 24% [7]
(Heart)
Exon 51
: 10 mg/kg -
DMD Patients ) Skipping 1.4% (mean) [8]
(single dose) ]
(Biceps)
Exon 51
5 mg/k Skippin 2.15%
DMD Patients 9 .pp J ’
(monthly) (Biceps, 13 (mean)
wks)
40 mg/kg (3 Exon 23
Roche RC- ) o
1001 mdx mice monthly Skipping 98.8% [10]
doses) (Quadriceps)
Dystrophin
(% of WT, 38.9% [10]
Quadriceps)
Exon 23
Skipping 43.2% [10]
(Heart)
Dystrophin
(% of WT, 8.6% [10]
Heart)

Antibody-Oligonucleotide Conjugates (AOCs)

© 2025 BenchChem. All rights reserved.

4/11

Tech Support


https://www.neurology.org/doi/10.1212/WNL.0000000000203724
https://www.neurology.org/doi/10.1212/WNL.0000000000203724
https://www.globenewswire.com/news-release/2022/09/28/2524050/0/en/PepGen-Reports-Positive-Data-from-Phase-1-Trial-of-PGN-EDO51-for-the-Treatment-of-Duchenne-Muscular-Dystrophy.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9483789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9483789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9483789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9483789/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

This approach utilizes monoclonal antibodies to target specific receptors on muscle cells,
thereby delivering the PMO payload directly to the desired tissue.

e Dyne Therapeutics' FORCE™ Platform: Dyne's platform conjugates a PMO to a fragment
antibody (Fab) that binds to the transferrin receptor 1 (TfR1), which is highly expressed on
muscle cells.[11][12] Their candidate for exon 51 skipping, DYNE-251, has shown robust
exon skipping in non-human primates, particularly in the heart and diaphragm.[11] Preclinical
data in mdx mice demonstrated that a single dose of a FORCE-M23D conjugate led to dose-
dependent dystrophin expression, reaching up to 90% of wild-type levels in the diaphragm
and 78% in the heart.[13]

 Avidity Biosciences' AOC Platform: Avidity's AOC platform also targets the TfR1 receptor to
deliver siRNA. While their lead candidate, AOC 1001, is for myotonic dystrophy type 1, the
technology demonstrates the potential for targeted delivery of oligonucleotides to muscle.[14]
[15][16][17][18] Preclinical studies with AOC 1001 showed successful delivery of SIRNAs to a
broad range of muscles, including skeletal, cardiac, and smooth muscle.[15][17][18]

Table 3: Preclinical Efficacy of AOCs

Ke
Delivery y
Model Dose Efficacy Result Reference
System .
Endpoint
Dyne Dystrophin
FORCE- mdx mice Single dose (% of WT, 90% [13]
M23D Diaphragm)
Dystrophin
(% of WT, 78% [13]
Heart)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of these findings.
Below are summaries of typical experimental protocols used in the evaluation of these delivery

systems.
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Animal Models

e mdx Mouse: The most common mouse model for DMD, which has a nonsense mutation in
exon 23 of the murine Dmd gene.

e Non-Human Primates (NHPs): Used for preclinical safety and efficacy studies due to their
physiological similarity to humans.

Administration

« Intravenous (1V) Injection: The standard route of administration for systemic delivery of
PMOs and their conjugated counterparts. Doses and frequencies vary depending on the
study, ranging from single doses to repeat administrations.[10][19][20][21][22][23][24][25][26]

Efficacy Evaluation

» Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to quantify the
percentage of exon skipping in mMRNA transcripts isolated from muscle tissue.

o Western Blot: Measures the amount of dystrophin protein produced in muscle tissue, often
expressed as a percentage of the level in wild-type animals.

e Immunohistochemistry: Visualizes the localization of dystrophin protein within muscle fibers,
indicating proper restoration at the sarcolemma.

Visualizing the Pathways and Workflows
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Caption: A diagram illustrating the different delivery pathways for PMO-based therapies.
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Caption: A typical experimental workflow for evaluating exon-skipping therapies in preclinical
models.

Conclusion

The development of enhanced delivery systems for PMO-based therapies represents a
significant advancement in the potential treatment of Duchenne muscular dystrophy. While
intravenous administration of unconjugated PMOs like Casimersen has demonstrated the
ability to increase dystrophin production, peptide-conjugated and antibody-mediated delivery
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platforms show promise for substantially improving efficacy, particularly in hard-to-reach tissues
like the heart. The preclinical data for PPMOs and AOCs are encouraging, suggesting the
potential for greater dystrophin restoration at lower doses. As these next-generation therapies
progress through clinical trials, they may offer new hope for more meaningful functional
benefits for individuals with DMD. Continued research and head-to-head comparative studies
will be crucial in determining the optimal delivery strategy for Casimersen and other exon-
skipping oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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